Cefathiamidine impurity 16

Description

Contextualization of Impurity Research in β-Lactam Antibiotics

β-lactam antibiotics, including penicillins and cephalosporins, are characterized by the presence of a β-lactam ring in their chemical structure. scirp.orgqcsrm.com This ring is inherently unstable and susceptible to degradation, leading to the formation of various impurities. scirp.orgqcsrm.com The manufacturing process of β-lactam antibiotics is often more complex than that of other chemically synthesized drugs, which can contribute to a higher potential for impurity formation. researchgate.net Research into these impurities is critical for ensuring the safety and effectiveness of these widely used medications. qcsrm.comresearchgate.net

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical products. longdom.orgpharmainfo.in It is a crucial aspect of pharmaceutical quality assurance for several reasons:

Safety and Efficacy: The presence of impurities can significantly impact the safety and efficacy of a drug. jpionline.orglongdom.org Some impurities may have toxic effects, even at very low levels. researchgate.netlongdom.org

Product Stability: Certain impurities can accelerate the degradation of the active pharmaceutical ingredient (API), leading to a decrease in the drug's potency and shelf life. longdom.org

Regulatory Compliance: Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceuticals. longdom.orgadragos-pharma.com Impurity profiling is essential for demonstrating compliance with these regulations. longdom.org

Classification of Pharmaceutical Impurities relevant to Cefathiamidine (B193784)

Pharmaceutical impurities are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academymoravek.com

Process-Related Impurities

Process-related impurities are substances that are closely related to the drug product and can arise during the synthesis, purification, or storage of the drug substance. jpionline.orggmpinsiders.com These can include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process. jpionline.orgpharmastate.academy

By-products: Unwanted products formed during the chemical reactions. jpionline.orgpharmastate.academy

Reagents, Ligands, and Catalysts: Substances used in the manufacturing process that are not completely removed. jpionline.orgpharmastate.academy

A study on the cephalosporin (B10832234) antibiotic cefaclor (B193732) identified several process-related impurities, highlighting the need for robust analytical methods to monitor and control their levels. oup.com

Degradation Products

Degradation products result from the chemical breakdown of the drug substance over time due to factors such as heat, light, or humidity. jpionline.orgpharmastate.academy The inherent instability of the β-lactam ring makes cephalosporins particularly susceptible to degradation. scirp.orgqcsrm.com For instance, studies on cefathiamidine have identified its hydrolytic products, desacetylcefathiamidine and cefathiamidine lactone, as major degradation compounds. nih.gov Similarly, the acidic degradation of cephalexin (B21000) leads to the formation of distinct degradation products. nih.gov

Excipient-Related Impurities and Adducts

Excipients are inactive ingredients added to pharmaceutical formulations. rjpdft.com While generally considered inert, they can contain reactive impurities that may interact with the API, leading to degradation. nih.gov Common reactive excipient impurities include reducing sugars, aldehydes, and peroxides. nih.gov These interactions can compromise the stability and safety of the final drug product. nih.govsynthinkchemicals.com

Regulatory Frameworks and Academic Standards for Impurity Control (e.g., ICH Guidelines)

To ensure the safety and quality of pharmaceuticals, regulatory authorities have established comprehensive guidelines for the control of impurities. longdom.orggmpinsiders.com The International Council for Harmonisation (ICH) has developed a set of guidelines that are widely adopted globally. adragos-pharma.comgmpinsiders.comich.org

Key ICH guidelines for impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities in the final drug product, including degradation products that may form during storage. ich.orgeuropa.eu

ICH Q3C: Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals. gmpinsiders.compharmastate.academy

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the control of impurities that have the potential to cause genetic mutations. jpionline.org

These guidelines provide a systematic approach to impurity control, ensuring that pharmaceutical products are safe for patient use. jpionline.orggmpinsiders.com

Properties

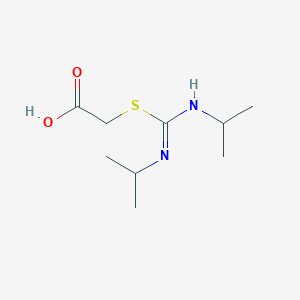

IUPAC Name |

2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-6(2)10-9(11-7(3)4)14-5-8(12)13/h6-7H,5H2,1-4H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJRHUVNQUUTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigation of Formation Pathways for Cefathiamidine Impurities

Theoretical Considerations for Impurity Genesis

The formation of impurities in Cefathiamidine (B193784) is governed by the inherent chemical reactivity of its molecular structure. The β-lactam ring, a core feature of all cephalosporins, is intrinsically strained and susceptible to nucleophilic attack, leading to its opening and loss of antibacterial activity. Furthermore, the side chains attached to the cephem nucleus of Cefathiamidine possess functional groups that can participate in various degradation reactions.

Theoretical considerations for impurity genesis in Cefathiamidine involve the analysis of its structure for potential reactive sites. Key factors include:

Ring Strain: The four-membered β-lactam ring is thermodynamically unstable and prone to hydrolysis.

Functional Groups: The acetoxymethyl group at the C-3 position is susceptible to hydrolysis, leading to the formation of desacetyl derivatives. The amide linkage at the C-7 position can also be hydrolyzed.

Electron Distribution: The electron density across the molecule can influence its susceptibility to oxidative and photolytic degradation.

The generation of impurities can be conceptualized as a landscape of competing chemical reactions, where the predominant pathway is dictated by environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Computational modeling and theoretical chemistry can be employed to predict the most likely degradation pathways and the structures of the resulting impurities.

Degradation Kinetics and Pathways of Cefathiamidine

The degradation of Cefathiamidine follows specific kinetic models, which describe the rate at which the parent drug is converted into its impurities. These kinetics are often influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. Studies on the degradation of cephalosporins, including Cefathiamidine, have identified several key pathways. nih.govnih.gov

Table 1: Factors Influencing Cefathiamidine Degradation Kinetics

| Factor | Influence on Degradation Rate |

| pH | The rate of hydrolytic degradation is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring and the ester linkage. |

| Temperature | Increased temperature generally accelerates the rate of all degradation reactions, following the principles of the Arrhenius equation. |

| Light | Exposure to light, particularly in the UV spectrum, can induce photolytic degradation, leading to the formation of unique impurities. |

| Oxidizing Agents | The presence of peroxides or dissolved oxygen can lead to oxidative degradation of the molecule. |

| Moisture | Water is a key reactant in hydrolytic degradation, and its presence can significantly impact the stability of Cefathiamidine. |

Hydrolysis is a major degradation pathway for Cefathiamidine, primarily affecting the β-lactam ring and the acetoxymethyl group at the C-3 position. nih.govdensitypharmachem.com The hydrolytic degradation of Cefathiamidine has been studied under various pH conditions, revealing the formation of several key impurities. nih.govnih.gov

One of the primary products of hydrolytic degradation is Desacetylcefathiamidine. nih.gov This impurity is formed through the hydrolysis of the ester linkage at the C-3 position of the dihydrothiazine ring. This reaction can be catalyzed by both acids and bases. The formation of Desacetylcefathiamidine results in a molecule with altered pharmacokinetic properties.

The reaction can be represented as: Cefathiamidine + H₂O → Desacetylcefathiamidine + Acetic Acid

Another significant hydrolytic degradation product is Cefathiamidine Lactone. nih.gov The formation of this impurity involves the intramolecular displacement of the C-3' substituent by the carboxylate anion, leading to the formation of a lactone ring. This process is often preceded by the opening of the β-lactam ring. The formation of the lactone is a common degradation pathway for cephalosporins with a leaving group at the C-3 position.

Cefathiamidine is also susceptible to oxidative degradation, which can occur in the presence of oxygen or other oxidizing agents. nih.gov The thioether linkage in the dihydrothiazine ring is a primary site for oxidation, which can lead to the formation of sulfoxides. These sulfoxides are generally less active than the parent compound.

Forced degradation studies on similar cephalosporins, such as cefminox (B1203254) sodium, have demonstrated that exposure to hydrogen peroxide leads to the formation of specific oxidative degradation products. oup.com While specific studies on Cefathiamidine are limited, the general mechanism is expected to be similar.

Table 2: Illustrative Oxidative Degradation Conditions for Cephalosporins

| Stress Condition | Reagent | Duration | Outcome |

| Oxidative | 3% H₂O₂ | 10 min | Formation of new impurity peaks observed by HPLC. oup.com |

| Oxidative | 10-30% H₂O₂ | 24 h | Susceptibility to oxidation confirmed, leading to degradation product formation. nih.gov |

The formation of Cefathiamidine impurity 16 could potentially arise from an oxidative pathway, although direct evidence is not publicly available. The specific structure of this impurity would need to be elucidated to confirm its origin.

The absorption of light energy can lead to the photolytic degradation of Cefathiamidine. The chromophores within the Cefathiamidine molecule can absorb ultraviolet (UV) or visible light, leading to the formation of excited states that can undergo various chemical reactions. These reactions can include bond cleavage, rearrangement, and photo-oxidation.

Studies on other cephalosporins have shown that exposure to UV light can lead to complex degradation profiles, with the formation of multiple photoproducts. nih.govoup.com The specific photolytic degradation pathway of Cefathiamidine and its potential to form impurity 16 would depend on the wavelength of light and the presence of photosensitizers.

The general mechanism of photolytic degradation can involve:

Direct Photolysis: The direct absorption of a photon by the drug molecule leads to its degradation.

Indirect Photolysis: The drug molecule reacts with photochemically generated reactive species, such as hydroxyl radicals.

Thermal Degradation Mechanisms

Forced degradation studies are a crucial component of pharmaceutical development, designed to understand a drug's stability by subjecting it to stress conditions more severe than those it would typically encounter. nih.govpharmtech.com These studies help to identify potential degradation products and establish the degradation pathways of the active pharmaceutical ingredient (API). nih.govlhasalimited.org

For cephalosporins, thermal stress is a known factor in degradation. The β-lactam ring, a core structural feature of Cefathiamidine, is susceptible to heat-induced cleavage. tlcstandards.com This can initiate a cascade of reactions, leading to various degradation products. While specific studies on the thermal degradation pathway leading to this compound are not available, it is plausible that elevated temperatures during manufacturing, transport, or storage could contribute to its formation through the breakdown of the parent molecule. The specific structure of Impurity 16 would be the result of a particular rearrangement or reaction of the Cefathiamidine molecule following initial thermal stress.

Polymerization Pathways of Cefathiamidine

Polymerization is a significant degradation pathway for β-lactam antibiotics. pharmtech.com These drugs, including Cefathiamidine, contain reactive functional groups like free amino and carboxyl groups, and the inherently unstable β-lactam ring. pharmtech.com These features make them prone to intermolecular reactions, where one molecule attacks another, leading to the formation of dimers, trimers, and larger polymer impurities. pharmtech.com Such polymerization can be initiated by the amino group of one molecule attacking the strained amide bond of the β-lactam ring in another. pharmtech.com

Studies on related cephalosporins, such as cefotaxime, have detailed the isolation and structural characterization of dimer and trimer impurities formed through such polymerization reactions. frontiersin.org Although a direct link to this compound has not been established, it is a potential pathway. The formation of high molecular weight impurities in Cefathiamidine has been a subject of investigation, suggesting that polymerization is a relevant degradation route for this drug. frontiersin.org

Impurity Formation during Synthetic and Manufacturing Processes

Impurities in a final drug product can originate from various stages of the manufacturing process. smolecule.com These can include starting materials, intermediates, by-products of side reactions, or degradation products of the API itself. frontiersin.orgsmolecule.com The synthesis of a complex molecule like Cefathiamidine involves multiple chemical steps, and each step presents an opportunity for the formation of unwanted compounds.

For instance, incomplete reactions or the presence of contaminants in raw materials or solvents can lead to the carry-over of impurities into the final product. lhasalimited.org The specific chemical environment of each reaction step—including temperature, pH, and catalysts—can influence the types and quantities of impurities formed. Without a detailed, published synthesis and degradation profile for Cefathiamidine that includes Impurity 16, its precise origin as a synthesis-related impurity remains speculative. However, it is a standard practice in pharmaceutical manufacturing to identify and control such impurities to ensure the safety and efficacy of the drug. frontiersin.org

Influence of Pharmaceutical Excipients and Environmental Factors on Impurity Generation

Pharmaceutical excipients, while often considered inert, can play a significant role in the stability of a drug and the generation of impurities. nih.gov Direct chemical interactions between the drug and excipients, or reactions with reactive impurities present in the excipients, can lead to degradation. nih.govveeprho.com Factors such as moisture content, the microenvironmental pH within the formulation, and exposure to light can also accelerate degradation processes. nih.govnih.gov

For example, many drug-excipient reactions involve hydrolysis or oxidation. lhasalimited.org Trace levels of reactive impurities like aldehydes or peroxides within common excipients can interact with the API. veeprho.com The stability of a formulation is therefore dependent on the careful selection of excipients and control of environmental conditions during manufacturing and storage. nih.gov While no specific studies link this compound to interactions with particular excipients or environmental conditions, this remains a plausible and important area of consideration for its formation.

Methodologies for Controlled Impurity Generation and Isolation

Design and Execution of Forced Degradation Studies for Cefathiamidine (B193784)

Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to generate impurities that could form under normal storage conditions over a longer period. These studies are fundamental in establishing the intrinsic stability of the molecule and in developing stability-indicating analytical methods. The process involves exposing the drug substance to a variety of stress conditions, including acid, base, oxidation, light, and heat.

While specific studies detailing the formation of Cefathiamidine impurity 16 under forced degradation are not extensively documented in publicly available literature, the general principles for generating degradation products of cephalosporins are well-established. Hydrolytic and oxidative pathways are common degradation routes for this class of antibiotics. For instance, studies on Cefathiamidine have identified hydrolytic products such as desacetylcefathiamidine and cefathiamidine lactone under accelerated storage conditions. nih.gov

The following subsections outline the standard methodologies for each stress condition as they would be applied to Cefathiamidine to potentially generate impurities like impurity 16.

To investigate degradation under acidic conditions, Cefathiamidine would be dissolved in an acidic solution, typically ranging from 0.1 M to 1 M hydrochloric acid or sulfuric acid. The selection of acid concentration and temperature (ranging from room temperature to elevated temperatures like 50–70 °C) depends on the stability of the drug substance. The goal is to achieve a target degradation of 5-20%. The reaction mixture is monitored over time, and samples are withdrawn at various intervals, neutralized, and then analyzed to identify and quantify the resulting impurities. For cephalosporins, acid-catalyzed hydrolysis of the β-lactam ring is a primary degradation pathway. nih.gov

Table 1: Representative Conditions for Acidic Stress Testing of Cefathiamidine

| Parameter | Condition | Purpose |

| Acid | 0.1 M - 1 M HCl or H₂SO₄ | To induce acid-catalyzed hydrolysis. |

| Temperature | Room Temperature to 70°C | To accelerate the degradation rate. |

| Duration | Several hours to days | To achieve optimal (5-20%) degradation. |

| Analysis | HPLC, LC-MS | To separate and identify degradation products. |

Similar to acidic stress, alkaline degradation is induced by exposing Cefathiamidine to a basic solution, such as 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide. Cephalosporins are generally less stable in alkaline conditions, which can lead to rapid hydrolysis of the β-lactam bond. The experimental setup involves dissolving the drug in the basic solution and maintaining it at a controlled temperature. Samples are taken at different time points, neutralized, and analyzed chromatographically. The pH-rate profiles for many cephalosporins show that hydroxide ion-catalyzed degradation is significantly influenced by substituents on the molecule. nih.gov

Table 2: Representative Conditions for Alkaline Stress Testing of Cefathiamidine

| Parameter | Condition | Purpose |

| Base | 0.1 M - 1 M NaOH or KOH | To induce base-catalyzed hydrolysis. |

| Temperature | Room Temperature to 70°C | To control and accelerate the reaction rate. |

| Duration | Minutes to hours | To achieve optimal (5-20%) degradation. |

| Analysis | HPLC, LC-MS | To separate and identify degradation products. |

Oxidative degradation is typically investigated using hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 30%. The drug substance is dissolved in a suitable solvent and treated with the oxidizing agent. The reaction may be conducted at room or elevated temperatures. The sulfur atom in the dihydrothiazine ring of the cephalosporin (B10832234) nucleus is a common site for oxidation, potentially leading to the formation of sulfoxides. Samples are analyzed at intervals to track the formation of oxidative degradants.

Table 3: Representative Conditions for Oxidative Stress Testing of Cefathiamidine

| Parameter | Condition | Purpose |

| Oxidizing Agent | 3% - 30% Hydrogen Peroxide | To induce oxidative degradation. |

| Temperature | Room Temperature to 60°C | To accelerate the oxidation process. |

| Duration | Several hours | To achieve sufficient degradation for analysis. |

| Analysis | HPLC, LC-MS/MS | To separate and characterize oxidative products. |

To assess photosensitivity, photostability studies are conducted by exposing the drug substance, both in solid state and in solution, to a controlled light source. According to ICH guideline Q1B, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UV light. A control sample is kept in the dark to differentiate between photolytic and thermal degradation. The resulting samples are then analyzed to identify any impurities formed due to light exposure.

Table 4: Representative Conditions for Photolytic Stress Testing of Cefathiamidine

| Parameter | Condition (ICH Q1B) | Purpose |

| Light Source | Xenon or Metal Halide Lamp | To simulate exposure to sunlight (UV and visible). |

| Visible Light Exposure | ≥ 1.2 million lux hours | To assess degradation from visible light. |

| UV Light Exposure | ≥ 200 watt hours/m² | To assess degradation from UV radiation. |

| Sample State | Solid and Solution | To evaluate stability in different physical forms. |

| Control | Dark control (wrapped in foil) | To differentiate light-induced vs. thermal degradation. |

| Analysis | HPLC, LC-MS | To identify and quantify photodegradants. |

Thermal degradation is evaluated by exposing the solid drug substance to elevated temperatures, typically in a range from 40°C to 80°C, often at controlled humidity levels (e.g., 75% RH). The study is designed to be more stressful than the accelerated stability testing conditions. For cephalosporins in the solid state, high temperatures can induce degradation, although they are generally more stable than in solution. The duration of exposure can range from days to weeks, depending on the substance's thermostability.

Table 5: Representative Conditions for Thermal Stress Testing of Cefathiamidine

| Parameter | Condition | Purpose |

| Temperature | 40°C - 80°C | To induce thermal degradation. |

| Humidity | Controlled (e.g., 75% RH) | To assess the combined effect of heat and moisture. |

| Sample State | Solid | To evaluate the intrinsic stability of the solid API. |

| Duration | Days to weeks | To achieve a measurable level of degradation. |

| Analysis | HPLC, LC-MS | To identify and quantify thermal degradants. |

Preparative Separation Techniques for Impurity Isolation and Purification

Once forced degradation studies generate a mixture containing the target impurity, preparative separation techniques are required for its isolation and purification. Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

The process begins with the development of an analytical HPLC method capable of resolving the target impurity from the parent drug and other degradation products. This method is then scaled up for preparative chromatography. This involves using a larger column packed with the same stationary phase and optimizing the mobile phase composition and flow rate to handle larger sample loads.

Fractions of the eluent are collected as they exit the column, guided by a detector that monitors the separation. Fractions corresponding to the peak of this compound are pooled together. This pooled solution is often dilute, so a concentration step, such as solvent evaporation under vacuum, is typically performed. Finally, a technique like lyophilization (freeze-drying) may be used to remove the remaining solvent, yielding the isolated impurity in a solid, purified form. The purity of the isolated compound is then confirmed using analytical HPLC.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) serves as the primary technique for isolating this compound from crude mixtures or degraded samples. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. The scalability of Prep-HPLC allows for the purification of milligram to gram quantities of a target impurity, which is necessary for its use as a reference standard.

The process begins with the development of an analytical HPLC method to achieve optimal separation between Cefathiamidine and impurity 16. This method is then scaled up for preparative purposes. Key parameters are adjusted to accommodate the larger sample load, including column dimensions, flow rate, and injection volume. A reversed-phase C18 column is commonly employed due to its versatility and effectiveness in separating molecules of moderate polarity like cephalosporin derivatives.

Fractions of the eluent are collected as they exit the detector. The fractions corresponding to the peak of this compound are pooled together. The collected fractions are often concentrated under reduced pressure to remove the bulk of the mobile phase solvents before further processing.

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1100 Series Preparative LC or equivalent |

| Column | Shim-pack PREP-ODS (250 mm × 20 mm i.d., 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Isocratic at 15% B |

| Flow Rate | 10.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 1000 µL |

| Sample Concentration | 10 mg/mL in Mobile Phase A |

High-Performance Size Exclusion Chromatography (HPSEC)

High-Performance Size Exclusion Chromatography (HPSEC) is a valuable secondary purification step, particularly if this compound is present alongside polymeric or aggregated impurities. nih.govfrontiersin.org Unlike Prep-HPLC, which separates based on polarity, HPSEC separates molecules based on their hydrodynamic volume or size in solution. frontiersin.org The stationary phase consists of porous particles with a controlled pore size. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. frontiersin.org

This technique is highly effective for removing high-molecular-weight species that may not have been fully resolved by reversed-phase chromatography. In the context of this compound, HPSEC can be employed as a polishing step on the fractions collected from Prep-HPLC. The use of a volatile mobile phase, such as an ammonium (B1175870) acetate (B1210297) buffer, is advantageous as it can be easily removed during the subsequent freeze-drying stage.

| Parameter | Condition |

|---|---|

| Instrument | Waters Alliance e2695 Separations Module or equivalent |

| Column | TSKgel G2000SWxl (300 mm × 7.8 mm i.d., 5 µm) |

| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 6.5) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 100 µL |

Freeze-Drying for Impurity Purification

Following chromatographic purification, the fractions containing the isolated this compound are typically in a dilute aqueous or organic-aqueous solution. To obtain the impurity in a stable, solid form suitable for use as a reference standard, the solvent must be removed. Freeze-drying, or lyophilization, is the preferred method for this process, especially for heat-sensitive molecules like beta-lactam antibiotics. nih.govlaboao.com

The process involves three main stages:

Freezing : The pooled and concentrated fractions are frozen to a temperature well below the eutectic point of the solution. This ensures that the entire sample is solidified.

Primary Drying (Sublimation) : The frozen sample is placed under a high vacuum, and the shelf temperature is raised slightly. This allows the frozen solvent (ice) to sublimate directly into a vapor without passing through a liquid phase.

Secondary Drying (Desorption) : After the bulk of the ice has been removed, the temperature is further increased to remove any residual, unfrozen water molecules that are adsorbed to the solid product.

This process yields a dry, fluffy, and highly stable powder of the purified this compound, which can be accurately weighed and stored for future use in analytical testing.

| Stage | Parameter | Value |

|---|---|---|

| Freezing | Shelf Temperature | -40 °C |

| Hold Time | 4 hours | |

| Primary Drying | Chamber Pressure | 100 mTorr |

| Shelf Temperature | -10 °C | |

| Hold Time | 24 hours | |

| Secondary Drying | Chamber Pressure | 50 mTorr |

| Shelf Temperature | 25 °C | |

| Hold Time | 8 hours |

Advanced Analytical Characterization and Spectroscopic Elucidation of Cefathiamidine Impurity 16

Chromatographic Separation Methodologiesmagtechjournal.comnih.gov

The separation of impurities from the main API is a fundamental step in pharmaceutical analysis. Chromatographic techniques are central to this process, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov For Cefathiamidine (B193784) and its related substances, a variety of sophisticated chromatographic methods have been developed to ensure comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Developmentunr.edu.arnih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Cefathiamidine and its impurities due to its specificity, sensitivity, and robustness. nih.govresearchgate.net The development of a suitable HPLC method is a meticulous process involving the optimization of several parameters to achieve adequate separation of all relevant compounds.

The choice of the stationary phase is crucial for achieving the desired selectivity in HPLC separations. For cephalosporins like Cefathiamidine, reversed-phase chromatography is the most common approach. The optimization process involves selecting a column with the appropriate chemistry, dimensions, and particle size to ensure efficient separation of the main component from its impurities.

Studies on Cefathiamidine and related cephalosporins consistently utilize C18 (octadecylsilyl) columns. researchgate.netnih.govresearchgate.net These columns provide the necessary hydrophobicity to retain the molecules of interest and separate them based on subtle differences in their polarity. The selection of a specific C18 column from various manufacturers can further refine selectivity, as bonding technologies and end-capping techniques differ. The physical dimensions of the column, including length, internal diameter, and particle size, are also optimized to balance resolution, analysis time, and back pressure. researchgate.net For instance, columns with smaller particle sizes (e.g., 2.6 µm) can provide higher efficiency and faster analysis times. researchgate.net

Table 1: Examples of Stationary Phases Used in Cefathiamidine Impurity Analysis

| Column Type | Dimensions | Particle Size | Application Reference |

|---|---|---|---|

| C18 | -- | -- | Analysis of degradation compounds. nih.govresearchgate.net |

| Phenomenex Kinetex C18 | 50 mm × 4.6 mm | 2.6 µm | Determination of related substances. researchgate.net |

The mobile phase composition, including the type of organic modifier, buffer, pH, and additives, governs the retention and elution of analytes. nih.gov For the analysis of Cefathiamidine impurities, mobile phases typically consist of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724). researchgate.netnih.govresearchgate.net

The pH of the aqueous portion of the mobile phase is a critical parameter that can significantly alter the retention behavior of ionizable compounds like Cefathiamidine. Buffers such as phosphate (B84403) or acetate (B1210297) are employed to maintain a constant pH and achieve reproducible results. researchgate.netnih.gov

Elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). While isocratic elution is simpler, gradient elution is often necessary for complex samples containing impurities with a wide range of polarities. researchgate.netnih.gov A gradient program allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while ensuring sharp peak shapes.

Table 2: Mobile Phase and Elution Conditions for Cefathiamidine Impurity Analysis

| Aqueous Phase (A) | Organic Phase (B) | Elution Mode | Detection Wavelength | Application Reference |

|---|---|---|---|---|

| 1% Acetate Solution | Acetonitrile | Isocratic (85:15) | -- | Separation of degradation compounds. nih.govresearchgate.net |

| Phosphate Buffer | Acetonitrile | Isocratic (86:14) | 254 nm | Determination of related substances. researchgate.net |

Two-Dimensional Liquid Chromatography (2D-HPLC)

For particularly complex mixtures where one-dimensional HPLC may not provide sufficient resolving power, two-dimensional liquid chromatography (2D-HPLC) offers a powerful alternative. chromatographyonline.com This technique involves coupling two different HPLC columns, often with orthogonal (different) separation mechanisms. magtechjournal.commdpi.com A fraction or fractions from the first dimension (¹D) separation are transferred to the second dimension (²D) column for further separation. chromatographyonline.com

In the context of Cefathiamidine, 2D-HPLC can be used to resolve co-eluting impurities, such as polymeric impurities, from the main drug peak or other impurities. magtechjournal.com For example, a high-performance gel chromatography system could be connected to a reversed-phase HPLC system via column switching. magtechjournal.com This approach enhances peak capacity and allows for the isolation and more accurate quantification of minor components that might otherwise be hidden. magtechjournal.comchromatographyonline.com

High-Performance Capillary Electrophoresis (HPCE)

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govcolby.edu It serves as a valuable complementary technique to HPLC for impurity profiling. nih.gov HPCE requires minimal sample and solvent volumes and can offer different selectivity compared to HPLC. mdpi.com

The application of HPCE for analyzing cephalosporin (B10832234) impurities has been explored, demonstrating its potential for high-resolution separations. nih.gov The separation is conducted in a narrow-bore capillary filled with an electrolyte solution (background electrolyte). colby.edu Optimization of HPCE methods involves selecting the appropriate buffer composition, pH, applied voltage, and capillary temperature to achieve the desired separation of Cefathiamidine from Impurity 16 and other related substances. nih.gov

Mass Spectrometric (MS) Approachesmagtechjournal.comrroij.com

While chromatographic techniques separate impurities, mass spectrometry (MS) is indispensable for their identification and structural elucidation. rroij.com When coupled with a separation technique like HPLC (LC-MS), it provides mass information that is crucial for determining the elemental composition and structure of unknown impurities. nih.govresearchgate.net

For the characterization of Cefathiamidine impurities, LC-MS is employed to obtain the mass-to-charge ratio (m/z) of the molecular ions of the separated compounds. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for this purpose, often operated in positive ion mode for cephalosporins. researchgate.net

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of an impurity of interest (the precursor ion) is isolated and subjected to fragmentation, producing a series of product ions. The resulting fragmentation pattern is like a fingerprint for the molecule, providing valuable clues about its substructures. By analyzing these fragments, the structure of an impurity can often be confidently identified or proposed. researchgate.net This approach has been successfully used to identify degradation products of Cefathiamidine, such as desacetylcefathiamidine and cefathiamidine lactone. nih.gov Deuterium-labeled Cefathiamidine can also be used as an internal standard to improve the accuracy of mass spectrometry analysis. veeprho.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Cefathiamidine |

| Cefathiamidine impurity 16 |

| Acetonitrile |

| Desacetylcefathiamidine |

| Cefathiamidine lactone |

| Ceftazidime |

| Phosphate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment:NMR is the most powerful technique for unambiguous structure elucidation.

One-Dimensional NMR (¹H, ¹³C NMR):¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Together, they are used to build and confirm the final structure.ijprajournal.comfrontiersin.org

Without access to specific research detailing the application of these techniques to "this compound," it is not possible to provide the detailed research findings, data tables, or spectroscopic elucidation as requested. The identity and structure of this specific impurity remain uncharacterized within the accessible scientific literature.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. Unlike one-dimensional NMR, which provides information about the chemical environment of individual nuclei, 2D-NMR experiments reveal correlations between nuclei, allowing for the piecing together of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of this compound would be crucial for establishing the proton-proton connectivity within its molecular framework. For instance, cross-peaks in the COSY spectrum would confirm the relationships between protons on the β-lactam ring and adjacent functionalities.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful method for assigning carbon resonances based on their known proton assignments. For this compound, an HSQC spectrum would definitively link each proton to its corresponding carbon atom.

Together, these 2D-NMR techniques provide a detailed map of the molecular structure of this compound, enabling the determination of its connectivity and, in many cases, its stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Table 1: Illustrative 2D-NMR Correlation Data for a Hypothetical Cephalosporin Impurity

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations |

| H-6 | C-6 | C-5, C-7, C-8 |

| H-7 | C-7 | C-6, C-8, Side-chain C=O |

| Methylene Protons | Methylene Carbon | Adjacent quaternary carbons |

Complementary Spectroscopic Techniques.

While NMR provides the structural backbone, other spectroscopic techniques offer complementary information about the functional groups and electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The UV-Vis spectrum of a cephalosporin is typically characterized by absorption maxima related to the conjugated systems within the molecule, such as the dihydrothiazine ring and any aromatic side chains. For this compound, the position and intensity of the absorption maxima (λmax) would be compared to that of the parent compound, Cefathiamidine. A shift in λmax could indicate a modification to the chromophoric system, such as a change in conjugation, which would provide clues about the impurity's structure.

Infrared (IR) Spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for key functional groups.

Table 2: Typical Infrared Absorption Frequencies for Cephalosporin Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| β-Lactam C=O | 1760-1800 |

| Amide C=O | 1650-1680 |

| Carboxylic Acid C=O | 1700-1725 |

| N-H Stretch | 3200-3400 |

| C-H Stretch | 2850-3000 |

Any significant shifts or the appearance/disappearance of bands in the IR spectrum of the impurity compared to Cefathiamidine would indicate specific structural modifications.

Hyphenated and Advanced Analytical Configurations for Comprehensive Profiling.

To handle the complexity of pharmaceutical impurity profiles, hyphenated analytical techniques that couple the separation power of liquid chromatography with the detection capabilities of spectroscopy and mass spectrometry are employed.

LC-UV-MS-NMR Coupling Strategies.

The online coupling of Liquid Chromatography (LC) with UV detection, Mass Spectrometry (MS), and NMR spectroscopy represents a powerful, integrated approach for the rapid identification of impurities. In this setup, the sample is first separated by LC, and the eluent is passed through a UV detector. Subsequently, the flow is split to a mass spectrometer for molecular weight determination and to an NMR spectrometer for structural elucidation. This allows for the acquisition of chromatographic, UV, mass, and NMR data from a single injection, facilitating the direct and unambiguous identification of impurities like this compound in a complex mixture.

Online Column-Switching LC/MS Systems.

Online column-switching LC/MS is another advanced technique used for the analysis of complex samples. nih.gov This method involves using two or more chromatographic columns with different selectivities. nih.gov A specific fraction containing the impurity of interest from the first column can be automatically transferred to a second column for further separation or to a mass spectrometer for detection. This technique is particularly useful for the trace analysis of impurities in a complex matrix, as it allows for the selective enrichment and analysis of the target compound, thereby improving sensitivity and reducing matrix effects. For this compound, a column-switching LC/MS method could be developed to isolate it from the bulk API and other impurities for accurate quantification and structural characterization. nih.gov

Quantitative Determination and Impurity Profiling Strategies for Cefathiamidine Impurity 16

Development and Validation of Stability-Indicating Analytical Methods.

The development of a stability-indicating analytical method (SIAM) is a cornerstone for the accurate determination of a drug substance in the presence of its impurities and degradation products. ijcrt.org For Cefathiamidine (B193784) impurity 16, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the technique of choice, offering high resolution and sensitivity.

The development process involves a systematic approach to select the optimal chromatographic conditions. A typical starting point would be a C18 column, which is widely used for the separation of polar compounds like cephalosporins. The mobile phase composition is critical for achieving the desired separation. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to resolve the main component from its impurities with varying polarities. The pH of the aqueous phase is a key parameter to control the ionization and retention of the analytes. For cephalosporins, a slightly acidic to neutral pH is generally preferred. The detection wavelength is selected based on the UV absorbance maxima of both Cefathiamidine and Cefathiamidine impurity 16, which for many cephalosporins falls in the range of 230-280 nm. nih.govnih.gov

Forced Degradation Studies: A crucial part of developing a stability-indicating method is to perform forced degradation studies. Cefathiamidine would be subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic and basic hydrolysis, oxidation, and exposure to heat and light. nih.gov These studies help to generate potential degradation products and demonstrate the specificity of the analytical method by ensuring that the peaks of these degradants are well-resolved from the main drug peak and the peak of this compound.

Method Validation: Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. nih.gov The validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table provides an example of typical HPLC parameters for the analysis of cephalosporin (B10832234) impurities, which could be adapted for this compound.

Table 1: Example HPLC Parameters for the Determination of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Impurity Profile Assessment and Monitoring in Bulk Drug Substance and Formulations.

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance or drug product. rxnchem.com A comprehensive impurity profile for Cefathiamidine would include this compound, as well as other process-related impurities and degradation products.

The validated stability-indicating HPLC method is used to routinely monitor the levels of this compound in both the bulk drug substance and the finished pharmaceutical formulations. This monitoring is performed throughout the manufacturing process and during stability studies to ensure that the impurity levels remain within the specified limits. The specification for an impurity is established based on pharmacopeial standards and toxicological data. According to ICH guidelines, for a new drug substance, any impurity present at a level of 0.10% or higher should be identified, and any impurity above 0.15% should be qualified. rxnchem.com

The results of the impurity profile assessment are typically presented in a tabular format, detailing the retention time, relative retention time (RRT), and the amount of each impurity as a percentage relative to the active ingredient.

Table 4: Representative Impurity Profile of a Cefathiamidine Bulk Drug Batch

| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Amount (%) |

| Cefathiamidine Impurity A | 8.5 | 0.75 | 0.08 |

| This compound | 12.2 | 1.07 | 0.12 |

| Cefathiamidine Impurity C | 15.8 | 1.39 | 0.05 |

| Unknown Impurity 1 | 18.1 | 1.59 | 0.03 |

| Total Impurities | 0.28 |

Application of Process Analytical Technology (PAT) in Impurity Control.

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. labshake.com The implementation of PAT can significantly enhance the control over impurity formation during the manufacturing of Cefathiamidine.

By integrating in-line or on-line analytical tools, real-time monitoring of critical process parameters (CPPs) that influence the formation of this compound can be achieved. For instance, spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy can be used to monitor reaction progress, reactant concentrations, and the formation of intermediates and impurities in real-time. This allows for immediate adjustments to the process parameters, such as temperature, pH, or reaction time, to minimize the formation of the impurity.

In-line HPLC systems can also be employed to provide real-time data on the impurity profile during the synthesis and purification steps. This continuous monitoring enables a more proactive approach to quality control, moving from a "testing to release" to a "building in quality" paradigm. The data collected through PAT can be used to develop a deeper understanding of the process and to establish a design space within which the process consistently produces a product with the desired quality attributes, including a controlled level of this compound. The ultimate goal of PAT is to ensure that the final product is of the required quality, with impurity levels well within the acceptable limits.

Academic Approaches to Impurity Control and Mitigation

Rational Design of Synthetic Routes to Minimize Impurity Formation

The formation of Cefathiamidine (B193784) impurity 16, identified as 2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetic acid, is intrinsically linked to the synthesis of the Cefathiamidine side chain. A known synthetic route to Cefathiamidine involves the reaction of N,N'-diisopropyl thiourea with 2-bromoacetic acid to form a key thioether intermediate. Cefathiamidine impurity 16 is likely an unreacted starting material or a byproduct of this reaction. A rational approach to synthetic route design, therefore, focuses on strategies to drive this reaction to completion and minimize the generation of side products.

Key considerations in the rational design of the synthetic route include:

Selection of Reagents and Solvents: The choice of base and solvent system can significantly influence the reaction kinetics and impurity profile. A non-nucleophilic base is preferred to avoid side reactions with 2-bromoacetic acid. The solvent system should be selected to ensure the solubility of all reactants and intermediates, facilitating a complete reaction.

Order of Reagent Addition: A controlled addition of 2-bromoacetic acid to a mixture of N,N'-diisopropyl thiourea and the base can help to maintain a low concentration of the electrophile, thereby reducing the potential for side reactions.

Intermediate Isolation and Purification: While a telescoped synthesis (where intermediates are not isolated) can be more efficient, the isolation and purification of the side-chain acid before coupling with the 7-aminocephalosporanic acid (7-ACA) nucleus can be a robust strategy to eliminate impurity 16. This allows for the removal of any unreacted starting materials or byproducts through techniques like crystallization or chromatography.

| Strategy | Rationale | Potential Impact on Impurity 16 |

| Use of a hindered, non-nucleophilic base | Minimizes side reactions of the base with 2-bromoacetic acid. | Reduces the formation of base-related byproducts. |

| Optimization of solvent polarity | Ensures complete dissolution of reactants, promoting reaction completion. | Lowers the level of unreacted N,N'-diisopropyl thiourea. |

| Controlled addition of electrophile | Maintains a low concentration of 2-bromoacetic acid, favoring the desired reaction pathway. | Decreases the likelihood of oligomerization or other side reactions. |

| Isolation and purification of the side-chain | Allows for the removal of impurities before the final coupling step. | Significantly reduces the carry-over of Impurity 16 into the final API. |

Development and Characterization of Impurity Standards for this compound

The accurate detection and quantification of this compound in the final API and in-process samples require a well-characterized impurity reference standard. The development of such a standard involves the unambiguous synthesis and purification of the impurity, followed by its comprehensive characterization.

Synthesis and Purification:

This compound can be synthesized in the laboratory following the likely reaction of its formation: the reaction of N,N'-diisopropyl thiourea with 2-bromoacetic acid. The reaction conditions can be adjusted to favor the formation of the impurity, which can then be isolated and purified using techniques such as column chromatography and recrystallization to achieve a high level of purity (typically >98%).

Characterization:

Once purified, the structure of the impurity standard must be unequivocally confirmed using a battery of analytical techniques. This structural elucidation is essential to ensure that the standard is identical to the impurity being monitored in the Cefathiamidine manufacturing process.

| Analytical Technique | Purpose | Expected Data for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C9H18N2O2S. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the detailed chemical structure and connectivity of atoms. | Signals corresponding to the isopropyl groups, the methylene group adjacent to the sulfur, and the carboxylic acid proton. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the C=N bond of the amidine group. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating high purity. |

| Elemental Analysis | Confirmation of the elemental composition. | Percentages of C, H, N, O, and S consistent with the molecular formula C9H18N2O2S. |

The availability of a well-characterized reference standard for this compound is indispensable for the validation of analytical methods used for routine quality control of Cefathiamidine. It allows for the accurate quantification of the impurity, ensuring that it is controlled within the limits set by regulatory authorities.

Future Perspectives in Cefathiamidine Impurity Research

Emerging Analytical Technologies for Enhanced Impurity Profiling.nih.govresearchgate.netnih.gov

The pursuit of comprehensive impurity profiling for complex molecules like Cefathiamidine (B193784) is driving the adoption of increasingly sophisticated analytical technologies. Traditional high-performance liquid chromatography (HPLC) methods, while still foundational, are being supplemented and, in some cases, replaced by techniques that offer greater resolution, sensitivity, and speed. pharmafocusasia.compharmtech.com Ultra-high performance liquid chromatography (UHPLC) systems, for instance, utilize smaller particle size columns to achieve more rapid and efficient separations, which is critical for resolving closely related impurities. pharmtech.com

Hyphenated techniques, which couple the separation power of chromatography with the specificity of mass spectrometry (MS), are becoming indispensable. biomedres.usnih.gov Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like time-of-flight (TOF) and Orbitrap, allows for the accurate mass determination of impurities, facilitating their identification even at trace levels. nih.goveurofins.com For a novel impurity such as Cefathiamidine impurity 16, LC-HRMS would be the technique of choice for initial structural elucidation. eurofins.com Further fragmentation studies (MS/MS or MSn) can provide detailed structural information by breaking down the impurity and analyzing its constituent parts. researchgate.net

Two-dimensional liquid chromatography (2D-LC) is another powerful tool for analyzing complex samples. researchgate.net This technique can enhance peak capacity and resolution by subjecting fractions from the first dimension of separation to a second, orthogonal separation. researchgate.net For Cefathiamidine, where numerous structurally similar impurities may co-elute, 2D-LC could be instrumental in isolating and characterizing minor components like impurity 16. magtechjournal.com

Other noteworthy technologies include capillary electrophoresis (CE), which offers a different separation mechanism based on charge-to-size ratio and can be particularly useful for charged molecules like many cephalosporin (B10832234) impurities. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, especially when coupled with LC (LC-NMR), provides definitive structural information, although it is less sensitive than MS. ijprajournal.com

| Technology | Application in Impurity Profiling | Advantages for this compound |

| UHPLC | High-resolution separation of complex mixtures | Faster analysis times and better separation from the parent drug and other impurities. pharmtech.com |

| LC-HRMS | Accurate mass determination and structural elucidation | Enables confident identification and elemental composition determination of the unknown impurity. nih.goveurofins.com |

| 2D-LC | Separation of co-eluting peaks in highly complex samples | Isolation of trace level impurities that might be masked by major components. researchgate.net |

| Capillary Electrophoresis | Analysis of charged and polar compounds | Offers an alternative selectivity for challenging separations. nih.gov |

| LC-NMR | Definitive structure confirmation | Provides unambiguous structural information for final characterization. ijprajournal.com |

Computational Approaches in Predicting Impurity Formation and Structure.researchgate.netresearchgate.net

Computational chemistry is playing an increasingly vital role in modern pharmaceutical analysis by predicting the formation of potential impurities and aiding in their structural elucidation. researchgate.net For Cefathiamidine, computational models can simulate its degradation under various stress conditions (e.g., heat, light, pH changes) to predict the likely structures of degradation products, including impurity 16. researchgate.net

Software programs like Zeneth can predict degradation pathways based on the chemical structure of the active pharmaceutical ingredient (API). lhasalimited.orgnih.govresearchgate.net These programs utilize a knowledge base of known chemical reactions and degradation mechanisms to forecast potential impurities. nih.govbohrium.com This in silico approach can guide analytical method development by highlighting potential impurities to look for, saving significant time and resources. researchgate.net A benchmarking study of such software showed a steady increase in the ability to predict experimentally observed degradants, with predictive performance improving as the knowledge bases grew. nih.gov

Molecular docking studies can be employed to understand the interaction of potential impurities with biological targets, which can be particularly important for assessing the potential toxicity of an impurity. mdpi.com For this compound, once a putative structure is proposed, molecular modeling could predict its potential to bind to bacterial ribosomes, offering insights into whether it might retain antibacterial activity or have other unforeseen biological effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are another computational tool that can be used to predict the properties of impurities, including their toxicity. ubc.ca By analyzing the structural features of known toxic compounds, QSAR models can estimate the likelihood that a new impurity like this compound will be harmful.

| Computational Approach | Application in Impurity Research | Relevance for this compound |

| Degradation Pathway Prediction | Forecasting potential degradation products under stress conditions | Guides analytical chemists on what impurities to expect and helps in the early identification of impurity 16. lhasalimited.orgnih.gov |

| Molecular Docking | Simulating the interaction between an impurity and a biological target | Assesses the potential for biological activity or toxicity of the impurity. mdpi.com |

| QSAR Models | Predicting the toxicity or other properties of a molecule based on its structure | Provides an early warning of potential safety concerns associated with the impurity. ubc.ca |

Integration of Advanced Data Science and Chemoinformatics in Impurity Research

The vast amounts of data generated by modern analytical instruments necessitate the use of advanced data science and chemoinformatics tools for efficient analysis and interpretation. nih.gov In the context of Cefathiamidine impurity research, these tools can be used to process complex datasets from techniques like LC-HRMS to identify and quantify impurities automatically.

Chemometric methods can be applied to chromatographic and spectroscopic data to deconvolve overlapping peaks and extract pure component spectra, which is invaluable for identifying minor impurities in the presence of the main drug substance. Multivariate data analysis techniques, such as principal component analysis (PCA), can be used to compare impurity profiles across different batches of Cefathiamidine, helping to identify sources of variability in the manufacturing process.

Machine learning algorithms can be trained on large datasets of known drug degradation pathways to improve the accuracy of in silico prediction tools. ubc.ca These algorithms can identify complex patterns in the data that may not be apparent to human analysts, leading to more robust and reliable predictions of impurity formation.

Furthermore, chemoinformatics platforms can be used to create searchable databases of impurities, linking their structures to analytical data, toxicological information, and manufacturing process parameters. For this compound, such a database would be a valuable resource for tracking its occurrence, understanding its formation, and managing its levels in the final drug product.

Challenges and Opportunities in Impurity Research of Complex Pharmaceutical Compounds

The research into impurities of complex pharmaceutical compounds like Cefathiamidine is fraught with challenges, but also presents significant opportunities for innovation.

Challenges:

Structural Complexity: The intricate structures of many modern drugs lead to a wide array of potential degradation products and process-related impurities, making comprehensive profiling a daunting task. researchgate.net

Low Abundance: Impurities are often present at very low levels, requiring highly sensitive analytical methods for their detection and characterization. eurofins.com

Isomeric Impurities: Distinguishing between isomers, which have the same mass but different spatial arrangements, can be particularly challenging and often requires a combination of chromatographic and spectroscopic techniques. frontiersin.org

Reactive Intermediates: Some impurities may be transient and highly reactive, making their isolation and characterization difficult.

Lack of Reference Standards: For novel impurities like this compound, reference standards are often not available, complicating their quantification and toxicological assessment.

Opportunities:

Improved Drug Safety: A deeper understanding of impurity profiles leads to safer and more effective medicines. researchgate.net

Process Optimization: By identifying the root causes of impurity formation, manufacturing processes can be refined to minimize their presence.

Advanced Analytical Methods: The need to characterize complex impurities drives the development of new and more powerful analytical technologies. pharmafocusasia.com

Predictive Toxicology: Advances in computational toxicology offer the potential to assess the safety risks of impurities early in the drug development process, reducing the need for extensive animal testing. researchgate.net

Regulatory Harmonization: Continued efforts by international bodies like the ICH to standardize impurity testing and reporting requirements will streamline the drug approval process. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying Cefathiamidine Impurity 16 in pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying Cefathiamidine and its impurities. For structural identification of Impurity 16, HPLC-Q-TOF-MS is preferred due to its high resolution and accurate mass measurement capabilities. This method allows fragmentation pattern analysis, enabling differentiation of Impurity 16 from structurally similar compounds . Method validation should include specificity, linearity (e.g., calibration curves spanning 30–10,000 ng/mL), and precision (intraday/interday CV <5%) as demonstrated in pediatric pharmacokinetic studies .

Q. How should researchers design experiments to assess the pharmacokinetic impact of Impurity 16 in pediatric populations?

A two-compartment population pharmacokinetic (PopPK) model with first-order elimination is optimal for analyzing sparse pediatric data. Use NONMEM software to estimate parameters like clearance (CL), volume of distribution (V), and intercompartmental clearance (Q). Incorporate covariates such as body weight and age, and validate models using bootstrap resampling (1,000 iterations) and normalized prediction distribution errors (NPDE) to ensure robustness . Sparse sampling protocols (e.g., two time points per patient) minimize ethical and practical challenges in pediatric studies .

Q. What regulatory guidelines govern the reporting of impurities like this compound in drug development?

The European Medicines Agency (EMA) requires a thorough risk assessment for impurities, including synthesis feasibility and toxicological relevance. If Impurity 16 cannot be synthesized, justify its absence via structural stability analysis, literature review, and experimental data (e.g., forced degradation studies). Documentation must align with ICH Q3A/B guidelines, emphasizing process-related impurity control and batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical batches?

Batch-to-batch variability in impurity levels may arise from differences in synthesis intermediates (e.g., dihydrophenylglycine). To address this, implement advanced statistical tools like Bartlett’s test for variance homogeneity and multivariate analysis (e.g., PCA) to identify confounding factors. Ensure quality control via peptide content analysis and salt content adjustment, especially for cell-based assays requiring strict TFA removal (<1%) .

Q. What experimental strategies optimize the detection limit for trace-level Impurity 16 in stability studies?

Use ultra-performance liquid chromatography (UPLC) with sub-2µm particle columns to enhance sensitivity and reduce run time. For trace quantification, employ a lower limit of quantification (LLOQ) of 30 ng/mL, validated via signal-to-noise ratios >10. Stability-indicating methods should include forced degradation under acidic, basic, oxidative, and thermal conditions to confirm method specificity .

Q. How can population pharmacokinetic-pharmacodynamic (PK-PD) modeling predict the clinical impact of Impurity 16?

Integrate Monte Carlo simulations with PK-PD targets (e.g., %fT > MIC) to assess Impurity 16’s effect on efficacy. For cephalosporins, target attainment ≥70% for T > MIC is critical. Simulate dosing regimens (e.g., 100 mg/kg/day q12h) using virtual pediatric populations, adjusting for protein binding (23%) and renal excretion (>90%) to optimize exposure .

Q. What methodologies validate the absence of genotoxic risk in Impurity 16 during early-phase clinical trials?

Follow FDA Phase I guidelines by conducting Ames tests and in vitro micronucleus assays. Compare impurity levels in clinical batches to those in safety studies, ensuring they do not exceed thresholds supported by animal toxicology data. Preliminary method validation should include genotoxic impurity profiling and stability testing under accelerated conditions .

Methodological Considerations

- Data Contradiction Analysis : Use goodness-of-fit plots (e.g., observed vs. predicted concentrations) and residual error models (exponential or additive) to diagnose PopPK model mismatches. Cross-validate findings with external datasets or literature-reported PK parameters .

- Impurity Synthesis Challenges : If Impurity 16 cannot be synthesized, justify its exclusion via quantum mechanical calculations (e.g., nitrosamine formation energy) and stability studies under simulated process conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.